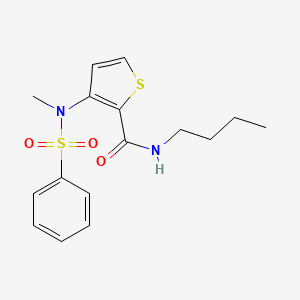

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzenesulfonamido substituent at the 3-position and an N-butyl chain. The thiophene core provides a rigid aromatic scaffold, while the sulfonamido and carboxamide groups introduce hydrogen-bonding capabilities and modulate electronic properties. Its structural complexity allows for targeted interactions with biological receptors, making it a candidate for drug development .

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-butylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-3-4-11-17-16(19)15-14(10-12-22-15)18(2)23(20,21)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPPGSRKJKWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with N-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with n-butylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

Substitution: Nucleophiles such as amines or thiols; conditionsbasic or neutral pH, room temperature.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the thiophene ring can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide

This analog replaces the benzenesulfonamido group with a 2-nitrophenyl carboxamide (Figure 1). Key structural differences include:

- Dihedral Angles : The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide ranges from 8.50° to 13.53°, indicating moderate planarity. This is comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), which has a dihedral angle of 9.71° .

- Bond Lengths : The C–S bond in the thiophene ring differs from the C–O bond in 2NPFC, altering electronic delocalization and reactivity.

- Crystal Packing : Unlike the target compound, this analog lacks classical hydrogen bonds but forms weak C–H⋯O and C–H⋯S interactions, influencing solubility and stability .

Table 1: Structural Parameters of Thiophene Carboxamides

*Data for the target compound inferred from analogous systems.

Rapamycin Analogs (e.g., Compounds 1 and 7)

NMR studies reveal that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations due to substituent changes, whereas other regions remain electronically consistent. This suggests that modifications to the N-butyl or benzenesulfonamido groups in the target compound would similarly perturb localized regions without destabilizing the core scaffold .

Antimicrobial Activity

N-(2-nitrophenyl)thiophene-2-carboxamide and its derivatives exhibit antibacterial and antifungal properties, attributed to nitro group-mediated redox activity and hydrogen-bonding interactions. The target compound’s benzenesulfonamido group may enhance binding to microbial enzymes (e.g., dihydropteroate synthase) compared to nitro-substituted analogs .

Toxicity and Reactivity

Thiophene carboxanilides are known genotoxic agents in human cells, likely due to metabolic activation of the thiophene ring. The N-methylbenzenesulfonamido group in the target compound could reduce toxicity by blocking reactive sites, whereas nitro groups in analogs may increase oxidative stress .

Computational and Modeling Considerations

The "lumping strategy" groups compounds with similar structures (e.g., thiophene/furan carboxamides) into surrogates for computational efficiency. For example, 13 reactions involving three organics were reduced to five after lumping. This approach assumes that this compound shares degradation pathways with its analogs, though substituent-specific reactions (e.g., sulfonamide hydrolysis) may require separate treatment .

Biological Activity

N-butyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.38 g/mol. The compound features a thiophene ring, a sulfonamide moiety, and a carboxamide group, contributing to its chemical reactivity and potential biological activity.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Compounds with similar structures have been shown to exhibit antimicrobial and anticancer properties. The sulfonamide structure suggests potential inhibition of enzymes such as carbonic anhydrases, which are implicated in various physiological processes including tumor growth and infection control .

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives can act as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4). For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against Hep3B cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2b | 5.46 | Tubulin binding |

| 2e | 12.58 | Tubulin binding |

| This compound | TBD | Potential enzyme inhibition |

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The precise mechanism may involve interference with bacterial folate synthesis pathways .

Case Studies

- Cancer Treatment : A study evaluating the anticancer efficacy of thiophene derivatives found that modifications in the thiophene structure significantly impacted their ability to inhibit tumor growth in vitro. The results suggested that the incorporation of specific functional groups could enhance the cytotoxic effects against various cancer cell lines .

- Infection Control : Another investigation highlighted the antimicrobial effects of sulfonamide derivatives against resistant bacterial strains, demonstrating that compounds similar to this compound could serve as leads for new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.